molecular formula C12H10O2S B103286 Methyl 4-(thiophen-2-yl)benzoate CAS No. 17595-86-7

Methyl 4-(thiophen-2-yl)benzoate

Cat. No.: B103286
CAS No.: 17595-86-7
M. Wt: 218.27 g/mol
InChI Key: KQKUJLJBJZNZIZ-UHFFFAOYSA-N
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Description

Methyl 4-(thiophen-2-yl)benzoate is an organic compound with the molecular formula C12H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a thiophene ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(thiophen-2-yl)benzoate typically involves the esterification of 4-(thiophen-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions. For example, bromination can be carried out using bromine in acetic acid to yield brominated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: 4-(thiophen-2-yl)benzyl alcohol.

    Substitution: Brominated this compound.

Scientific Research Applications

Methyl 4-(thiophen-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of Methyl 4-(thiophen-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

    Methyl 4-(thiophen-3-yl)benzoate: Similar structure but with the thiophene ring attached at the meta position.

    Methyl 4-(furan-2-yl)benzoate: Contains a furan ring instead of a thiophene ring.

    Methyl 4-(pyridin-2-yl)benzoate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: Methyl 4-(thiophen-2-yl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and enhances its potential biological activities compared to its analogs.

Biological Activity

Methyl 4-(thiophen-2-yl)benzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzoate moiety with a thiophene ring substituent. Its molecular formula is C11H10O2SC_{11}H_{10}O_2S. The presence of the thiophene ring enhances its electronic properties, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study focusing on its antibacterial effects, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that it possesses a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antibacterial activity.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect is attributed to the modulation of signaling pathways involved in inflammation, particularly the NF-kB pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in microbial growth or inflammatory responses.
  • Non-covalent Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to biological targets .
  • Hydrogen Bonding : The ester group in the compound can participate in hydrogen bonding, further stabilizing interactions with target macromolecules.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A recent publication reported the synthesis and evaluation of this compound against various pathogens. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, establishing it as a promising candidate for further drug development .
  • In Vitro Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of this compound using RAW264.7 macrophages. Results indicated a significant reduction in nitric oxide production upon treatment with this compound, suggesting its potential utility in treating inflammatory diseases .

Properties

IUPAC Name

methyl 4-thiophen-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKUJLJBJZNZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395190
Record name Methyl 4-(thiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17595-86-7
Record name Methyl 4-(thiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-methoxycarbonylphenyl)thiophene was prepared in the same manner as described in Example 32C from thiophene-2-boronic acid (1.0 g, 7.81 mmol) and methyl-4-bromobenzoate (1.68 g, 7.81 mmol). Purification by column chromatography using 2% ethyl acetate/hexanes gave 1.1 g of 2-(4-methoxycarbonylphenyl)thiophene as a white solid (65% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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